1,4-Bis(4-methylphenyl)piperazine
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Overview
Description
1,4-Bis(4-methylphenyl)piperazine is a chemical compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two 4-methylphenyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methylphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used for the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. For example, it may interact with histamine receptors, serotonin receptors, or other neurotransmitter receptors, influencing cellular signaling pathways . The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,4-Bis(4-methylphenyl)piperazine can be compared with other similar compounds, such as:
1,4-Bis(3-methylbenzyl)piperazine: This compound has a similar structure but with different substitution patterns on the phenyl rings.
1,4-Bis(4-fluorophenyl)piperazine: This compound contains fluorine atoms on the phenyl rings, which can influence its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can affect its reactivity and interactions with biological targets. The presence of 4-methylphenyl groups provides distinct steric and electronic effects, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
3367-48-4 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI Key |
STXVIIFFMIFKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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